molecular formula C17H15BrO B8791647 7-(Benzyloxy)-3-bromo-1,2-dihydronaphthalene CAS No. 722536-73-4

7-(Benzyloxy)-3-bromo-1,2-dihydronaphthalene

Cat. No.: B8791647
CAS No.: 722536-73-4
M. Wt: 315.2 g/mol
InChI Key: YOQXQWKWEAXKTR-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-3-bromo-1,2-dihydronaphthalene is a useful research compound. Its molecular formula is C17H15BrO and its molecular weight is 315.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

722536-73-4

Molecular Formula

C17H15BrO

Molecular Weight

315.2 g/mol

IUPAC Name

3-bromo-7-phenylmethoxy-1,2-dihydronaphthalene

InChI

InChI=1S/C17H15BrO/c18-16-8-6-15-11-17(9-7-14(15)10-16)19-12-13-4-2-1-3-5-13/h1-5,7,9-11H,6,8,12H2

InChI Key

YOQXQWKWEAXKTR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)OCC3=CC=CC=C3)C=C1Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The intermediate, 6-(benzyloxy)-2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol, was heated to reflux with p-toluenesulfonic acid monohydrate (0.916 g, 0.00482 mol) in toluene (300 mL, 3 mol) with a Dean-Stark tube for 1 hour, cooled to r.t., washed with saturated NaHCO3, water, brine, dried over anhydrous Na2SO4, filtered, evaporated in rotavapor to give a crude oil. Chromatograph with EtOAc:hexane (0:100 to 10:90) gave a solid product (17.29 g, 57%). 1H NMR (CHLOROFORM-d) δ: 7.30-7.49 (m, 5H), 6.85-6.96 (m, 1H), 6.76 (m, 3H), 5.06 (s, 2H), 2.87-3.00 (m, 2H), 2.67-2.83 (m, 2H). MS (M+1): 316.0.
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300 mL
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Yield
57%

Synthesis routes and methods II

Procedure details

The title compound was synthesized by referring to J. Org. Chem., 1984, 49 (22), 4226. To a suspension of 6-benzyloxy-3,4-dihydro-2H-naphthalen-1-one (200 g) in diethyl ether (2 1) was added dropwise bromine (60 ml) on an ice bath, and the solution was stirred overnight at room temperature. The reaction mixture was poured into ice water, extracted with diethyl ether, then sequentially washed with a saturated aqueous solution of sodium bicarbonate, water and brine, dried over anhydrous magnesium sulfate, then filtered through NH silica gel, the solvent was evaporated in vacuo. To the resulting 6-benzyloxy-2-bromo-3,4-dihydro-2H-naphthalen-1-one (250 g) was added ethanol (2.5 1), the solution was stirred, sodium borohydride (25 g) was added thereto on an ice bath followed by stirring overnight at room temperature. The reaction mixture was poured into ice water, and the resulting solid was washed with water to provide 6-benzyloxy-2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol (290 g). To a suspension of this compound (260 g) in toluene (800 ml) was added p-toluenesulfonic acid monohydrate (6.0 g), and the solution was refluxed for 2 hours. The reaction mixture was poured into ice water, extracted with ethyl acetate, then sequentially washed with water and brine, dried over anhydrous magnesium sulfate, then filtered through NH silica gel, and the solvent was evaporated in vacuo. The residue was purified by NH silica gel column chromatography (hexane-ethyl acetate system) to provide the title compound (34 g).
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